molecular formula C16H20O4 B1230804 4-Methyl-7,8-dipropoxychromen-2-one

4-Methyl-7,8-dipropoxychromen-2-one

Cat. No.: B1230804
M. Wt: 276.33 g/mol
InChI Key: GDWVZEZDNGGUNF-UHFFFAOYSA-N
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Description

4-Methyl-7,8-dipropoxychromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a methyl group at position 4 and two propoxy groups at positions 7 and 6. Coumarins and their derivatives are widely studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities .

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

4-methyl-7,8-dipropoxychromen-2-one

InChI

InChI=1S/C16H20O4/c1-4-8-18-13-7-6-12-11(3)10-14(17)20-15(12)16(13)19-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

GDWVZEZDNGGUNF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)OCCC

Synonyms

4-methyl-7,8-dipropoxycoumarin
7,8-dipropoxy-4-methylcoumarin
DPMC coumarin

Origin of Product

United States

Comparison with Similar Compounds

Core Chromenone Modifications

  • 4-Methyl-7,8-dipropoxychromen-2-one : Features a chromen-2-one scaffold with a methyl group (position 4) and two propoxy groups (positions 7 and 8). The propoxy substituents increase steric bulk and lipophilicity, which may improve membrane permeability .
  • 4-Methylumbelliferone (4-MU) : Contains a hydroxyl group at position 7 and a methyl group at position 4. The absence of alkoxy groups at positions 7/8 reduces its lipophilicity compared to this compound .
  • 2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one : Substituted with a 4-methylphenyl group at position 2 and a branched 2-methylpropoxy group at position 7. The aromatic substituent at position 2 may enhance π-π stacking interactions in biological targets .
  • 7-Isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one : Includes an isopropoxy group (position 7), a methyl group (position 8), and a phenyl group (position 4). The phenyl group at position 4 may confer distinct binding properties compared to alkyl substituents .

Table 1: Structural Comparison

Compound Name Substituents (Positions) Molecular Weight Key Structural Features
This compound 4-CH₃, 7-OPr, 8-OPr ~306.36* High lipophilicity, steric bulk
4-Methylumbelliferone (4-MU) 4-CH₃, 7-OH 176.17 Polar due to hydroxyl group
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 2-(4-CH₃Ph), 7-OCH₂CH(CH₃)₂ ~324.38* Aromatic substitution at position 2
7-Isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one 4-Ph, 7-OCH(CH₃)₂, 8-CH₃ 294.34 Phenyl and branched alkoxy groups

*Calculated based on molecular formula.

Anticancer Activity

  • This compound: Limited direct data, but structural analogs like 4-MU demonstrate anticancer effects via hyaluronan synthase inhibition and apoptosis induction. Propoxy groups may enhance bioavailability and target affinity .
  • 4-MU: Well-documented anticancer activity in melanoma and skin cancer models (e.g., DMBA-induced carcinogenesis) via hyaluronan suppression and pro-apoptotic pathways .
  • This highlights the role of 7,8-substitutions in modulating biological targets .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Alkoxy groups may reduce susceptibility to cytochrome P450-mediated metabolism compared to hydroxylated coumarins like 4-MU .

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